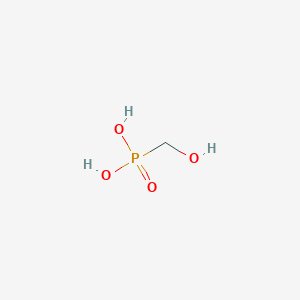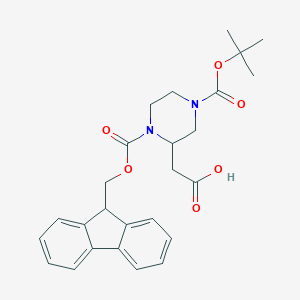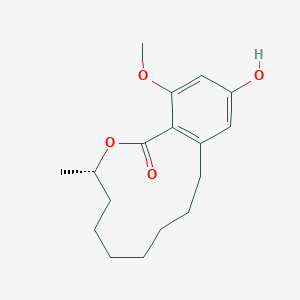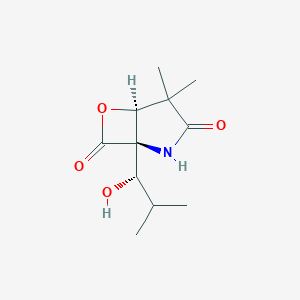
1-Boc-4-(6-Cloro-5-nitro-4-pirimidinil)piperazina
Descripción general
Descripción
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is a chemical compound with the molecular formula C13H18ClN5O4 and a molecular weight of 343.77 g/mol . It is a piperazine derivative, where the piperazine ring is substituted with a 6-chloro-5-nitro-4-pyrimidinyl group and protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.
Aplicaciones Científicas De Investigación
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Métodos De Preparación
The synthesis of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperazinecarboxylic acid tert-butyl ester and 6-chloro-5-nitro-4-pyrimidinamine.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, typically using a solvent like dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Coupling Reaction: The 6-chloro-5-nitro-4-pyrimidinamine is coupled with the 4-piperazinecarboxylic acid tert-butyl ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The crude product is purified using column chromatography or recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors.
Pathways Involved: By binding to its targets, the compound can influence various signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, or apoptosis.
Comparación Con Compuestos Similares
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-Boc-4-(4-chlorophenyl)piperazine and 1-Boc-4-(4-nitrophenyl)piperazine share structural similarities but differ in their substituents on the piperazine ring.
Propiedades
IUPAC Name |
tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEVKGIBOLXNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614407 | |
| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147539-23-9 | |
| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)



